FireMaster 695

Übersicht

Beschreibung

FireMaster 695 is a biochemical.

Wissenschaftliche Forschungsanwendungen

Verbesserung von schlagfestem Polystyrol (HIPS)

Decabromdiphenoxyethan wird als Flammschutzmittel in verschiedenen Materialien verwendet, insbesondere in schlagfestem Polystyrol (HIPS). HIPS ist eine Art von thermoplastischem Harz, das für seine Schlagfestigkeit bekannt ist, die durch Pfropfen kleiner Mengen an Polybutadien auf eine Polystyrolbasis erzielt wird. Diese Verbindung trägt zur Verbesserung der Flammwidrigkeit von HIPS bei, ohne seine mechanischen Eigenschaften zu beeinträchtigen .

Verbesserung von Acrylnitril-Butadien-Styrol (ABS)

In ähnlicher Weise wird Decabromdiphenoxyethan auf Acrylnitril-Butadien-Styrol (ABS) angewendet, ein weiteres thermoplastisches Polymer. ABS kombiniert die Festigkeit und Steifigkeit von Acrylnitril- und Styrolpolymeren mit der Zähigkeit von Polybutadienkautschuk. Die Zugabe von Decabromdiphenoxyethan verbessert die Flammwidrigkeit von ABS und macht es für den Einsatz in Elektro- und Elektronikgehäusen, Autoteilen und Konsumgütern geeignet .

Polyolefine und Elastomere

In Polyolefinen und Elastomeren dient Decabromdiphenoxyethan als Flammschutzmittel, um die Sicherheit in Anwendungen zu verbessern, in denen die Brennbarkeit entscheidend ist. Polyolefine werden in Verpackungen, Textilien und Automobilkomponenten verwendet, während Elastomere in Dichtungen, Dichtungen und flexiblen Formen eingesetzt werden. Die Verbindung stellt sicher, dass diese Materialien strenge Brandschutznormen erfüllen .

Dichtstoffe und Klebstoffe

Decabromdiphenoxyethan ist auch in Dichtstoffen und Klebstoffen enthalten und sorgt für Flammwidrigkeit dieser Bindematerialien. Diese Anwendung ist in der Bau- und Fertigungsindustrie unerlässlich, wo feuerfeste Eigenschaften für Sicherheitsvorschriften erforderlich sind .

Textilien und Kleidungsstücke

Die Verwendung von Decabromdiphenoxyethan erstreckt sich auch auf Textilien und Kleidungsstücke, insbesondere auf solche, die Brandschutznormen erfüllen müssen. Es wird in Stoffe eingearbeitet, um die schnelle Ausbreitung von Flammen zu verhindern und so die Träger vor Brandgefahren zu schützen .

Beschichtungen und Farben

Beschichtungen und Farben profitieren von der Zugabe von Decabromdiphenoxyethan durch Erreichen eines höheren Grades an Flammwidrigkeit. Diese Anwendung ist besonders wichtig für Materialien, die hohen Temperaturen oder potenziellen Zündquellen ausgesetzt sind .

Einrichtungsgegenstände

Materialien, die in Einrichtungsgegenständen verwendet werden, wie z. B. Schaumstoffe und Polsterstoffe, werden mit Decabromdiphenoxyethan behandelt, um Brandschutznormen zu erfüllen. Dies stellt sicher, dass Möbelstücke nicht zur Ausbreitung von Feuer in Wohnungen und gewerblichen Räumen beitragen .

Gummipfrodukte

Schließlich wird Decabromdiphenoxyethan in Gummipfrodukten verwendet, um ihre Flammwidrigkeit zu verbessern. Diese Anwendung ist wichtig für Gummikomponenten, die in Umgebungen verwendet werden, in denen Brandgefahr besteht .

Wirkmechanismus

Target of Action

FireMaster 695 primarily targets the flame propagation process in materials. It is designed to interfere with the combustion process, reducing the flammability of the material .

Mode of Action

The mode of action of this compound involves the release of bromine atoms during combustion. These atoms can capture free radicals involved in the flame propagation process, thereby interrupting the combustion cycle and suppressing the flame .

Biochemical Pathways

This compound and its components have been shown to enhance adipogenesis and the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ) on the adipocyte protein 2 (aP2) promoter . This suggests that this compound may interact with biochemical pathways involved in fat cell differentiation and development.

Pharmacokinetics

It is known that the compound is highly persistent and has a low solubility, suggesting that it may have poor bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of flammability in materials. By interfering with the combustion process, it helps to prevent the spread of fire . On a molecular level, this compound and its components have been shown to enhance adipogenesis, suggesting potential effects on fat cell development .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the compound, reducing its effectiveness . Furthermore, the compound’s persistence and potential for bioaccumulation mean that it can remain in the environment for extended periods .

Biochemische Analyse

Biochemical Properties

1,2-Bis(pentabromophenoxy)ethane interacts with several biomolecules, including enzymes and proteins, within biological systems. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to the inhibition of these enzymes, affecting the metabolic processes in cells . Additionally, 1,2-Bis(pentabromophenoxy)ethane can interact with cellular receptors, potentially disrupting normal cellular signaling pathways.

Cellular Effects

The effects of 1,2-Bis(pentabromophenoxy)ethane on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Furthermore, 1,2-Bis(pentabromophenoxy)ethane can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, 1,2-Bis(pentabromophenoxy)ethane exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can activate the aryl hydrocarbon receptor, resulting in changes in gene expression and disruption of normal cellular functions . The compound’s ability to induce oxidative stress further contributes to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(pentabromophenoxy)ethane have been studied over various time frames. It has been observed that the compound is relatively stable, with minimal degradation over time. Long-term exposure to 1,2-Bis(pentabromophenoxy)ethane can lead to persistent changes in cellular function, including sustained oxidative stress and chronic activation of the aryl hydrocarbon receptor . These effects highlight the potential for long-term toxicity in exposed organisms.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 1,2-Bis(pentabromophenoxy)ethane vary with dosage. At lower doses, the compound may cause mild oxidative stress and minor changes in gene expression. At higher doses, significant toxic effects have been observed, including liver damage, disruption of endocrine function, and increased mortality . These findings underscore the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

1,2-Bis(pentabromophenoxy)ethane is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the hydroxylation and debromination of the compound, leading to the formation of various metabolites These metabolites can further interact with cellular components, potentially leading to additional toxic effects

Transport and Distribution

Within cells and tissues, 1,2-Bis(pentabromophenoxy)ethane is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and increased risk of toxicity. The compound’s distribution within the body is influenced by its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 1,2-Bis(pentabromophenoxy)ethane is primarily within the endoplasmic reticulum and mitochondria. These organelles are critical for the compound’s activity, as they house the enzymes and receptors it interacts with . The localization to these compartments can lead to targeted effects on cellular metabolism and energy production. Additionally, post-translational modifications may direct the compound to specific subcellular locations, influencing its activity and function.

Eigenschaften

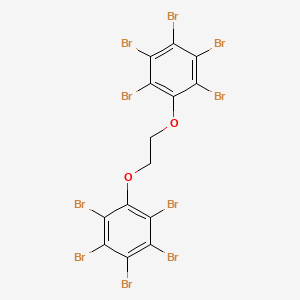

IUPAC Name |

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEPQBZQAGCZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886428 | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61262-53-1 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FireMaster 695 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.